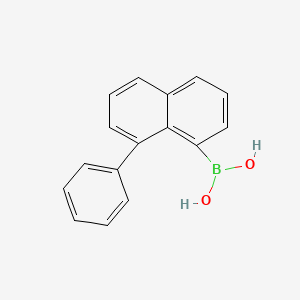

8-Phenyl-1-naphthalenyl boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Phenyl-1-naphthalenyl boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups. This compound is particularly interesting due to its unique structure, which combines a naphthalene ring with a phenyl group, making it a valuable intermediate in organic synthesis and various chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 8-Phenyl-1-naphthalenyl boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of boronic acids often involves the dehydration of boric acid with alcohols to form borate esters, which are then converted to boronic acids. This process is scalable and can be optimized for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 8-Phenyl-1-naphthalenyl boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

8-Phenyl-1-naphthalenyl boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which 8-Phenyl-1-naphthalenyl boronic acid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in various catalytic processes. The boron atom in the boronic acid group acts as a Lewis acid, accepting electron pairs from nucleophiles, which facilitates various chemical transformations .

Comparación Con Compuestos Similares

- Phenylboronic acid

- Naphthalenylboronic acid

- Diboron compounds

Comparison: 8-Phenyl-1-naphthalenyl boronic acid is unique due to its combined naphthalene and phenyl structure, which provides distinct electronic and steric properties compared to simpler boronic acids like phenylboronic acid. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous .

Actividad Biológica

8-Phenyl-1-naphthalenyl boronic acid (CAS No. 181135-36-4) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13B with a molecular weight of approximately 248.08 g/mol. The compound features a naphthalene ring substituted with a phenyl group and a boronic acid functional group, which is key to its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols, a property that is exploited in various applications such as:

- Enzyme Inhibition : The boronic acid moiety can interact with serine proteases, acting as potent inhibitors by forming stable complexes with the active site serine residue .

- Sensor Development : Its capacity to bind carbohydrates makes it useful in developing sensors for glucose and other biomolecules .

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer activity. They have been shown to:

- Induce apoptosis in cancer cell lines by modulating key signaling pathways, such as the p53 pathway .

- Exhibit cytotoxic effects against various cancer types, including breast cancer (MCF-7 and MDA-MB-231), prostate cancer (PC-3), and lung cancer (A549) cells .

Study 1: Anticancer Activity

A study published in MDPI highlighted the cytotoxic effects of various boronic acid derivatives on human cancer cell lines. The results showed that these compounds could induce significant ROS formation and apoptosis through modulation of cell cycle regulators .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 21 | Induction of apoptosis via p53 pathway |

| MDA-MB-231 (Metastatic BC) | 17 | Cell cycle arrest at G0/G1 phase |

| A549 (Lung Cancer) | 19 | ROS generation leading to cell death |

Study 2: Enzyme Inhibition

In a review on boronic acids as protease inhibitors, it was noted that compounds like this compound could achieve sub-nanomolar affinities against serine proteases. This positions them as promising candidates for therapeutic development targeting proteolytic diseases .

Research Applications

Chemical Synthesis : It serves as a critical building block in organic synthesis, particularly in reactions like Suzuki-Miyaura coupling which forms carbon-carbon bonds essential for complex organic molecules.

Material Science : The unique properties of this compound make it valuable in developing new materials with specific functionalities, such as glucose-sensitive polymers used in medical applications.

Propiedades

IUPAC Name |

(8-phenylnaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11,18-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNRXBKYDVJTHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CC=C2C3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.